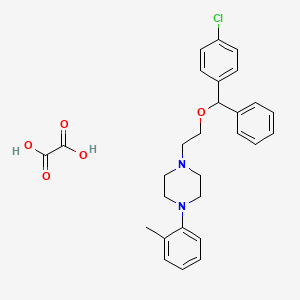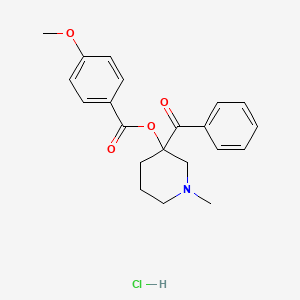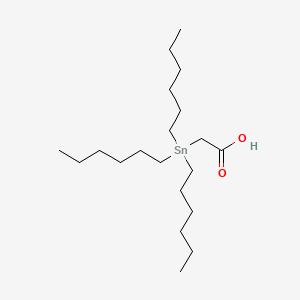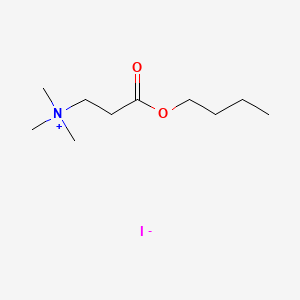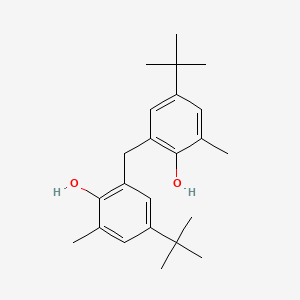
6,6'-Methylenebis(4-tert-butyl-o-cresol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Methylenebis(4-tert-butyl-o-cresol) is a phenolic antioxidant widely used in various industrial applications. It is known for its ability to stabilize polymers and prevent oxidative degradation. The compound has the molecular formula C23H32O2 and a molecular weight of 340.4990 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-tert-butyl-o-cresol) typically involves the reaction of 4-tert-butyl-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-tert-butyl-o-cresol molecules .
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis(4-tert-butyl-o-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: The major products are quinones and other oxidized derivatives.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
6,6’-Methylenebis(4-tert-butyl-o-cresol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mechanism of Action
The antioxidant activity of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, protecting polymers and biological systems from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(6-tert-butyl-o-cresol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
6,6’-Methylenebis(4-tert-butyl-o-cresol) is unique due to its specific structure, which provides a balance between steric hindrance and antioxidant activity. The tert-butyl groups enhance its stability and solubility in non-polar environments, making it particularly effective in stabilizing polymers and other hydrophobic materials .
Properties
CAS No. |
3634-86-4 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-18(22(3,4)5)12-16(20(14)24)11-17-13-19(23(6,7)8)10-15(2)21(17)25/h9-10,12-13,24-25H,11H2,1-8H3 |
InChI Key |
MUOCKFNUAUVTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


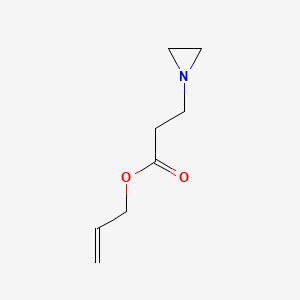
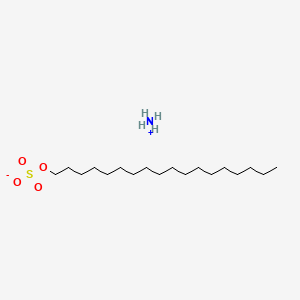
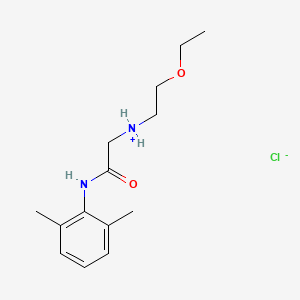
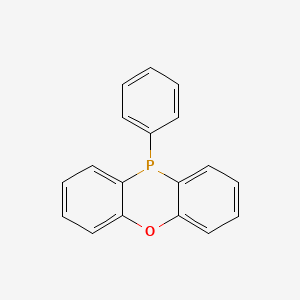
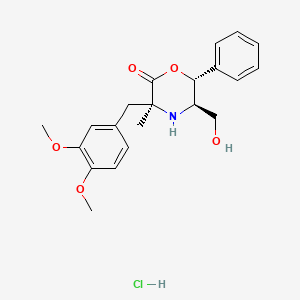
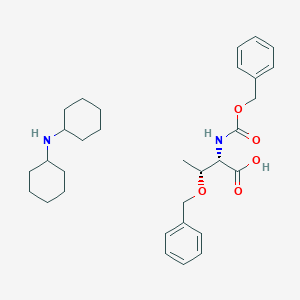
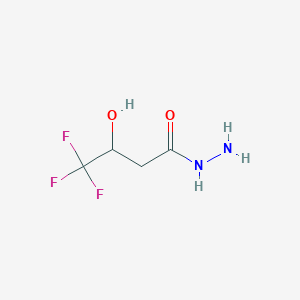
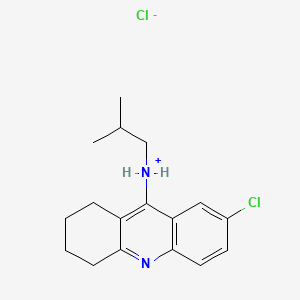
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

